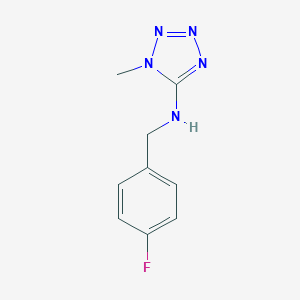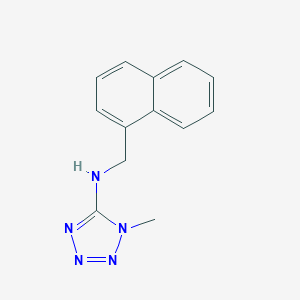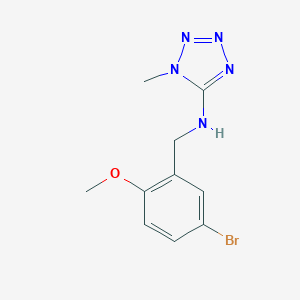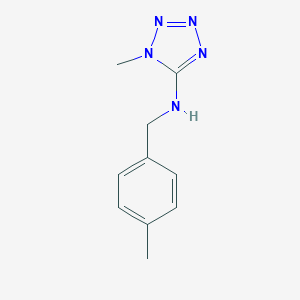![molecular formula C19H18N2 B503672 N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine ring connected through a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine typically involves the reaction of 4-bromomethylbiphenyl with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
類似化合物との比較
Similar Compounds
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(4-pyridinylmethyl)amine
- N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of biphenyl and pyridine moieties provides a versatile scaffold for further functionalization and optimization in various applications.
特性
分子式 |
C19H18N2 |
|---|---|
分子量 |
274.4g/mol |
IUPAC名 |
1-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18N2/c1-2-6-18(7-3-1)19-10-8-16(9-11-19)13-21-15-17-5-4-12-20-14-17/h1-12,14,21H,13,15H2 |
InChIキー |
VRNVPEMJTXLWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine](/img/structure/B503589.png)



![N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine](/img/structure/B503594.png)
![N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503597.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503599.png)
![N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503602.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503603.png)

![N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503611.png)
